3-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while nucleophilic substitution of the bromine atom can produce a variety of substituted benzamides.
Scientific Research Applications
3-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological pathways and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical properties may be beneficial.
Mechanism of Action
The mechanism of action of 3-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The methanesulfonyl group and pyridazinyl moiety are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares a similar structure but has a fluorine atom instead of the methanesulfonyl group.
3-bromo-N-(3-(6-(ethanesulfonyl)pyridazin-3-yl)phenyl)benzamide: This compound has an ethanesulfonyl group instead of the methanesulfonyl group.
Uniqueness
The presence of the methanesulfonyl group in 3-bromo-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide distinguishes it from other similar compounds
Properties
IUPAC Name |
3-bromo-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3S/c1-26(24,25)17-9-8-16(21-22-17)12-4-3-7-15(11-12)20-18(23)13-5-2-6-14(19)10-13/h2-11H,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFQHBUWGMYNET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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